molecular formula C19H31N3O B14795469 2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide

Cat. No.: B14795469
M. Wt: 317.5 g/mol
InChI Key: NWVYPSHAWJEVKR-UHFFFAOYSA-N
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Description

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a benzyl group, and a cyclohexyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide typically involves multi-step organic synthesis. One common method includes the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine. This intermediate is then reacted with isopropylamine and 2-bromo-N-(2-amino)propanamide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides.

Scientific Research Applications

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-ethylpropanamide
  • N-benzylcyclohexylamine
  • N-isopropylcyclohexylamine

Uniqueness

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C19H31N3O/c1-14(2)22(13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)21-19(23)15(3)20/h4-8,14-15,17-18H,9-13,20H2,1-3H3,(H,21,23)

InChI Key

NWVYPSHAWJEVKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N

Origin of Product

United States

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